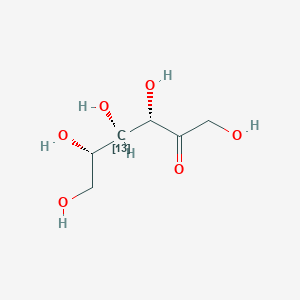
(3S,4R,5S)-1,3,4,5,6-Pentahydroxyhexan-2-one-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R,5S)-1,3,4,5,6-Pentahydroxyhexan-2-one-13C: . This compound is a ketohexose monosaccharide with a chemical formula of C6H12O6. The 13C labeling is used for tracing and studying metabolic pathways in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R,5S)-1,3,4,5,6-Pentahydroxyhexan-2-one-13C involves the incorporation of the 13C isotope into the parent compound. This can be achieved through various synthetic routes, including the use of 13C-labeled precursors in the chemical synthesis of L-sorbose . The reaction conditions typically involve controlled temperature and pH to ensure the stability of the labeled compound .
Industrial Production Methods: Industrial production of this compound is often carried out using biotechnological methods. Microbial fermentation processes using genetically modified bacteria or yeast can be employed to produce the labeled compound in large quantities . These methods are preferred due to their efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: (3S,4R,5S)-1,3,4,5,6-Pentahydroxyhexan-2-one-13C undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Substitution: Substitution reactions can occur at the hydroxyl groups, often using reagents like acyl chlorides or alkyl halides.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the parent compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (3S,4R,5S)-1,3,4,5,6-Pentahydroxyhexan-2-one-13C is used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism .
Biology: In biological research, the compound is used to study the metabolic processes in cells and organisms. It helps in elucidating the role of specific enzymes and pathways in the metabolism of carbohydrates .
Medicine: In medicine, this compound is used in diagnostic techniques to trace metabolic disorders and study the effects of various treatments on carbohydrate metabolism .
Industry: Industrially, the compound is used in the production of vitamin C (ascorbic acid) and other pharmaceuticals .
Wirkmechanismus
The mechanism of action of (3S,4R,5S)-1,3,4,5,6-Pentahydroxyhexan-2-one-13C involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes . The labeled carbon allows researchers to trace the metabolic fate of the compound and understand the specific pathways and molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
D-sorbose: Another ketohexose monosaccharide with similar chemical properties but different stereochemistry.
D-fructose: A ketohexose that is structurally similar but differs in the arrangement of hydroxyl groups.
L-fructose: The enantiomer of D-fructose, also a ketohexose.
Uniqueness: (3S,4R,5S)-1,3,4,5,6-Pentahydroxyhexan-2-one-13C is unique due to its specific stereochemistry and the presence of the 13C label, which makes it a valuable tool in metabolic research .
Eigenschaften
Molekularformel |
C6H12O6 |
|---|---|
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
(3S,4R,5S)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6+/m0/s1/i5+1 |
InChI-Schlüssel |
BJHIKXHVCXFQLS-XJGZFNTCSA-N |
Isomerische SMILES |
C([C@@H]([13C@H]([C@@H](C(=O)CO)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


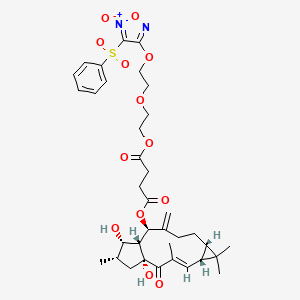
![(3R,4R)-6-amino-N-[(2Z,5S,9S,12S,15S)-5-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-2-[(carbamoylamino)methylidene]-12,15-bis(hydroxymethyl)-3,6,10,13,16-pentaoxo-1,4,7,11-tetrazacyclohexadec-9-yl]-3,4-dihydroxyhexanamide](/img/structure/B12407381.png)
![[Ala2] Met-Enkephalinamide](/img/structure/B12407390.png)
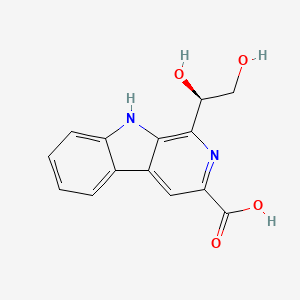
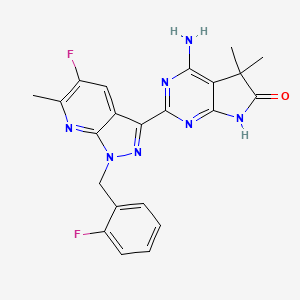
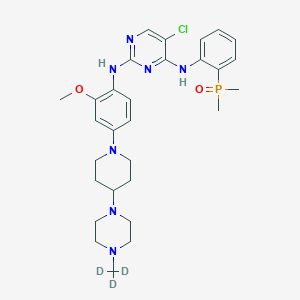
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate](/img/structure/B12407413.png)

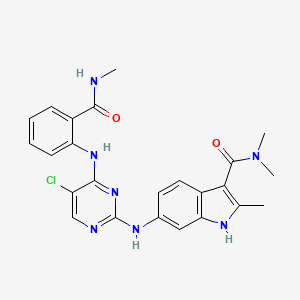


![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12407438.png)
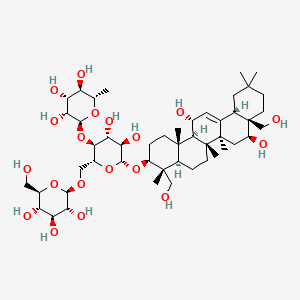
![N,N,2-trimethyl-3-[2-(trideuteriomethoxy)phenothiazin-10-yl]propan-1-amine](/img/structure/B12407449.png)
